3-cyclopropyl-6-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Cyclopropyl-6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine” is a chemical compound. It has a molecular formula of C18H19FN6O2S .
Molecular Structure Analysis
The molecular structure of “3-Cyclopropyl-6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine” consists of a pyridazine ring substituted with a cyclopropyl group at the 3-position and a 4-((2-fluorophenyl)sulfonyl)piperazin-1-yl group at the 6-position . The average mass of the molecule is 402.446 Da and the monoisotopic mass is 402.127411 Da .Scientific Research Applications
Synthesis and Antimicrobial Activity
3-Cyclopropyl-6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine derivatives have been explored for their antimicrobial properties. For instance, compounds incorporating piperazine and imidazo[1,2-b]pyridazine moieties have demonstrated in vitro antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). This suggests potential applications in developing new antimicrobial agents.
Anticancer and Antituberculosis Potential
Studies have also shown that derivatives of 3-Cyclopropyl-6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine possess anticancer and antituberculosis properties. A series of derivatives were synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity, showing significant promise in both fields (Mallikarjuna, Padmashali, & Sandeep, 2014).
Cytotoxic Effects in Cancer Cell Lines
Further research into 3(2H)-pyridazinone derivatives, including those with the 3-Cyclopropyl-6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine structure, revealed cytotoxic activity in liver and colon cancer cell lines. This highlights the potential for these compounds in cancer therapy, especially considering their selective cytotoxic effects (Özdemir et al., 2019).
Photostability and Photochemical Behavior
The photochemical behavior of related compounds, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline derivatives, has been studied to understand their photostability, which is crucial for developing photostable therapeutic agents (Mella, Fasani, & Albini, 2001).
Properties
IUPAC Name |
3-cyclopropyl-6-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c18-14-3-1-2-4-16(14)25(23,24)22-11-9-21(10-12-22)17-8-7-15(19-20-17)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDCAWGHHRWXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.